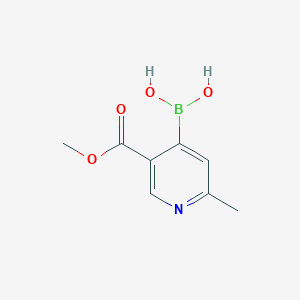
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid
描述
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
属性
分子式 |
C8H10BNO4 |
|---|---|
分子量 |
194.98 g/mol |
IUPAC 名称 |
(5-methoxycarbonyl-2-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-7(9(12)13)6(4-10-5)8(11)14-2/h3-4,12-13H,1-2H3 |
InChI 键 |
MHOBOGXOJOYYJD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1C(=O)OC)C)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group at the 4-position. This can be achieved through a borylation reaction using reagents such as bis(pinacolato)diboron and a suitable catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like tetrahydrofuran.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy and as a component of boron neutron capture therapy.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool for enzyme inhibition and as a ligand in catalytic processes. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (2-Methylphenyl)boronic acid
Uniqueness
(5-(Methoxycarbonyl)-2-methylpyridin-4-yl)boronic acid is unique due to the presence of both a methoxycarbonyl group and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This compound’s structure allows for specific interactions in biological systems and enhances its utility in synthetic applications compared to other boronic acids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


